

Homophthalic Acid: A Comprehensive Technical Guide

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Compound Name: Homophthalic acid

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An In-depth Whitepaper on the Discovery, History, and Synthetic Methodologies of 2-(Carboxymethyl)benzoic Acid

Abstract

Homophthalic acid, systematically named 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid that has been a subject of chemical synthesis for over a century. Its utility as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes, underscores the importance of understanding its properties and preparation. This technical guide provides a detailed overview of the discovery and history of **homophthalic acid**, its physicochemical properties, and key synthetic methodologies. Experimental protocols for significant preparations are detailed, and synthetic pathways are visually represented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Homophthalic acid (C₉H₈O₄) is a colorless, crystalline solid that is structurally related to phthalic acid, featuring an additional methylene group between one of the carboxyl groups and the benzene ring. This structural nuance imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis. This guide aims to consolidate the scientific knowledge on **homophthalic acid**, presenting it in a structured and accessible format for a technical audience.

History and Discovery

While a definitive singular report on the initial discovery and isolation of **homophthalic acid** is not readily available in contemporary databases, its preparation was described in the late 19th and early 20th centuries. Early methods of its synthesis were often multi-step processes. A significant body of work on the synthesis of **homophthalic acid** and its derivatives emerged as organic chemistry advanced, with numerous methods being developed and refined over the years. A notable related historical reaction is the Gabriel-Colman rearrangement, first described in 1900 by Siegmund Gabriel and James Colman, which involves the rearrangement of phthalimido esters to form substituted isoquinolines and highlights the rich chemistry of phthalic acid derivatives.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **homophthalic acid** is crucial for its application in synthesis and drug development. Key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₄	
Molar Mass	180.16 g/mol	[1]
Melting Point	180–182 °C	[2]
Water Solubility	12 g/L (at 20 °C)	[1]
Predicted pKa	3.72 ± 0.36	[1]
Appearance	Off-white to light yellow or pale green powder	[1]

Solubility Profile: **Homophthalic acid** is soluble in dimethylformamide.[1] While specific quantitative data for its solubility in other common organic solvents like ethanol, methanol, and acetone are not readily available, its dicarboxylic acid nature suggests moderate solubility in polar protic and aprotic solvents. The solubility of the isomeric isophthalic acid has been studied in acetone and ethanol, which can serve as a qualitative indicator.[3]

Spectroscopic Data:

- ^1H NMR: Spectral data for **homophthalic acid** is available, which is crucial for its identification and characterization.[4]
- ^{13}C NMR: Carbon NMR data is also available and provides detailed information about the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum of **homophthalic acid** shows characteristic absorption bands for the carboxylic acid functional groups. Key bands are observed around 3000 cm^{-1} (O-H stretch), 1697 cm^{-1} , and 1676 cm^{-1} (C=O stretch).[5]
- Mass Spectrometry: Mass spectral data is available, aiding in the determination of its molecular weight and fragmentation pattern.[6]

Synthetic Methodologies

Several synthetic routes to **homophthalic acid** have been established. The most prominent and historically significant methods are detailed below.

Oxidation of Indene

A widely cited and reliable method for the preparation of **homophthalic acid** is the oxidation of indene.[2] This method, detailed in Organic Syntheses, provides a good yield of the pure product.

Experimental Protocol: Oxidation of Indene with Potassium Dichromate and Sulfuric Acid[2]

- Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution is prepared by dissolving 243 g (0.83 mole) of technical grade potassium dichromate in 3.6 L of water and adding 1330 g (725 mL, 13 moles) of concentrated sulfuric acid.
- Initiation: The mixture is warmed to $65\text{ }^{\circ}\text{C}$.
- Addition of Indene: 72 g (72 mL, 0.56 mole) of technical grade 90% indene is added dropwise from the dropping funnel, maintaining the temperature at $65 \pm 2\text{ }^{\circ}\text{C}$. Cooling with a water bath is necessary during this exothermic addition.

- Reaction: After the addition is complete, the mixture is stirred for 2 hours at 65 ± 2 °C.
- Work-up:
 - The reaction mixture is cooled to 20–25 °C with stirring and then further cooled in an ice-salt bath to 0 °C for 5 hours.
 - The precipitated **homophthalic acid** is collected by suction filtration on a 10-cm Büchner funnel and washed with two 75-mL portions of ice-cold 1% sulfuric acid and then with 75 mL of ice water.
 - The crude product is dissolved in 215 mL of 10% sodium hydroxide solution.
 - The alkaline solution is extracted with two 50-mL portions of benzene to remove any oily, alkali-insoluble products.
 - The aqueous solution is then added with vigorous stirring to 160 mL of 33% sulfuric acid.
 - The mixture is chilled in an ice-salt bath for 2–3 hours to precipitate the purified **homophthalic acid**.
- Isolation and Drying:
 - The purified **homophthalic acid** is collected on a 10-cm Büchner funnel, washed with three 25-mL portions of ice water, and pressed as dry as possible.
 - For drying, the acid is transferred to a 500-mL distilling flask with 300 mL of benzene, and about 250 mL of the benzene-water azeotrope is distilled off from a steam bath.
 - The resulting slurry of acid and benzene is filtered, and the product is spread on a porous plate to allow the evaporation of residual benzene.
- Yield: This procedure yields 67–77 g (66–77%) of white crystalline **homophthalic acid** with a melting point of 180–181 °C.^[2]

Hydrolysis of 2a-Thiohomophthalimide

Another effective method for synthesizing **homophthalic acid** involves the hydrolysis of 2a-thiohomophthalimide.^[7]

Experimental Protocol: Hydrolysis of 2a-Thiohomophthalimide^[7]

- **Reaction Setup:** A mixture of 10 g (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water is placed in a 300-mL round-bottomed flask. A copper flask is recommended for routine operations to avoid silicate contamination from the basic solution attacking the glass.^[7]
- **Reaction:** The mixture is refluxed for 48 hours.
- **Work-up:**
 - The reaction mixture is filtered.
 - The filtrate is acidified with 12N hydrochloric acid.
- **Purification:**
 - The solid that precipitates upon cooling is collected by filtration.
 - The crude product is recrystallized from a mixture of 25 mL of water and approximately 7 mL of acetic acid, using activated carbon for decolorization.
- **Yield:** This method yields 6.1–7.5 g (60–73%) of **homophthalic acid** with a melting point of 181 °C.^{[7][8]}

Other Synthetic Routes

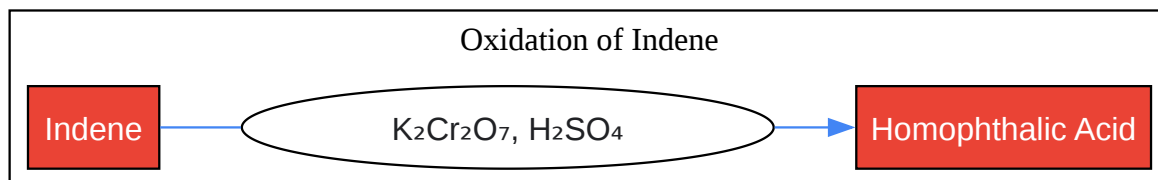
Several other methods for the preparation of **homophthalic acid** have been reported, including:

- Hydrolysis of o-cyanobenzylcyanide.^[2]
- Oxidation of β -indanone with alkaline permanganate.^[2]
- The Willgerodt reaction of o-acetylbenzoic acid.^[9]

- Reduction of phthalonic acid.[7]

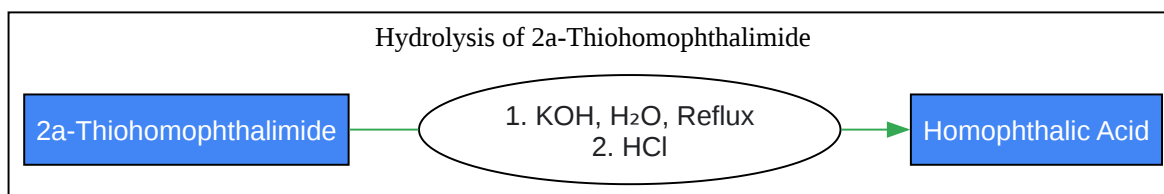
Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to **homophthalic acid**.



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Caption: Synthesis of **Homophthalic Acid** via Oxidation of Indene.



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Caption: Synthesis of **Homophthalic Acid** via Hydrolysis.

Applications and Future Directions

Homophthalic acid is a versatile intermediate in organic synthesis. It is notably used in the preparation of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[9] Its derivatives and the anhydride are employed in the synthesis of isocoumarins and other heterocyclic compounds of medicinal interest. The dicarboxylic acid functionality allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.

Future research may focus on the development of more sustainable and efficient synthetic methods for **homophthalic acid** and its derivatives. Furthermore, its application in the synthesis of novel bioactive compounds and functional materials remains an active area of investigation for drug development professionals and materials scientists.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, history, physicochemical properties, and synthetic methodologies of **homophthalic acid**. By presenting detailed experimental protocols and summarizing key data in a structured format, this document serves as a valuable resource for scientists and researchers. The continued exploration of the chemistry of **homophthalic acid** is expected to lead to new discoveries and applications in various scientific fields.

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